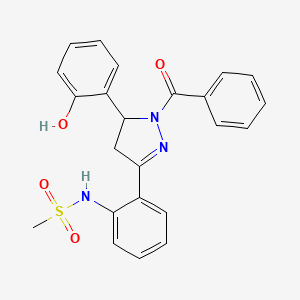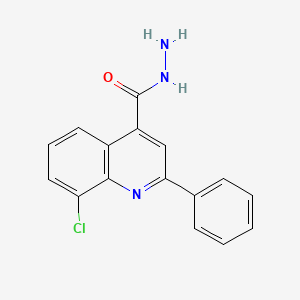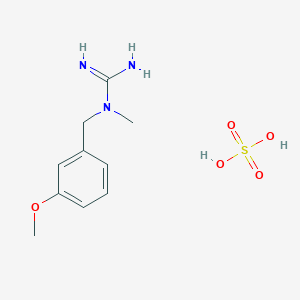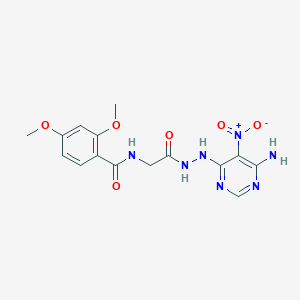
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZPMP and is a pyranone derivative that has been synthesized through a specific method.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques : Research on compounds with structures related to "4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" involves advanced synthesis techniques. These techniques include condensation-cyclization reactions and stereospecific synthesis, aiming to explore the chemical properties and reactivity of these compounds for potential applications in medicinal chemistry and biological studies (Al-Haiza, Mostafa, & El-kady, 2003), (Finke, Shah, & Fletcher, 1995).
Biological Activity : Several studies focus on evaluating the biological activity of these compounds. Activities explored include antimicrobial properties, indicating some compounds exhibit promising antibacterial activities against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Potential Therapeutic Applications
Antimicrobial Investigation : Novel derivatives have been synthesized and investigated for their antimicrobial activities. This research contributes to the search for new therapeutic agents capable of combating resistant microbial strains. The compounds synthesized in these studies often incorporate azetidinone derivatives, which are of particular interest due to their structural complexity and potential biological activity (Kumar, Prakash, & Kumaraswamy, 2007).
Anti-Diabetic and Renoprotective Activity : A study has shown that some derivatives exhibit remarkable anti-diabetic potency and significant renoprotective activity. This highlights the potential of these compounds in therapeutic applications beyond their antimicrobial properties, offering avenues for the development of treatments for diabetes and kidney-related conditions (Abeed, Youssef, & Hegazy, 2017).
properties
IUPAC Name |
4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZJLKGQAVDZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2393183.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393185.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)


![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)